Cas no 2034435-22-6 (2-ethoxy-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}ethan-1-one)

2-Ethoxy-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}ethan-1-one is a specialized organic compound featuring a pyrrolidine core functionalized with a pyridazinyloxy moiety and an ethoxy-substituted ketone group. This structure suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly in the development of bioactive molecules. The presence of both heterocyclic and ether-ketone functionalities may confer favorable physicochemical properties, such as enhanced solubility or binding affinity, making it valuable for targeted applications in medicinal chemistry. Its well-defined molecular architecture allows for precise modifications, supporting research in drug discovery and structure-activity relationship studies. The compound’s purity and stability under standard conditions further underscore its suitability for laboratory and industrial use.
2-ethoxy-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}ethan-1-one structure
2034435-22-6 structure
商品名:2-ethoxy-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}ethan-1-one
CAS番号:2034435-22-6
MF:C13H19N3O3
メガワット:265.308263063431
CID:5351352

2-ethoxy-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}ethan-1-one 化学的及び物理的性質

名前と識別子

    • 2-ethoxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone
    • 2-ethoxy-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]ethanone
    • 2-ethoxy-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}ethan-1-one
    • インチ: 1S/C13H19N3O3/c1-3-18-9-13(17)16-7-6-11(8-16)19-12-5-4-10(2)14-15-12/h4-5,11H,3,6-9H2,1-2H3
    • InChIKey: HHIXLMXYPYNAQB-UHFFFAOYSA-N
    • ほほえんだ: O(C1=CC=C(C)N=N1)C1CN(C(COCC)=O)CC1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 301
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 64.599

2-ethoxy-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6489-0659-3mg
2-ethoxy-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}ethan-1-one
2034435-22-6
3mg
$94.5 2023-09-08
Life Chemicals
F6489-0659-10mg
2-ethoxy-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}ethan-1-one
2034435-22-6
10mg
$118.5 2023-09-08
Life Chemicals
F6489-0659-5mg
2-ethoxy-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}ethan-1-one
2034435-22-6
5mg
$103.5 2023-09-08
Life Chemicals
F6489-0659-30mg
2-ethoxy-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}ethan-1-one
2034435-22-6
30mg
$178.5 2023-09-08
Life Chemicals
F6489-0659-40mg
2-ethoxy-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}ethan-1-one
2034435-22-6
40mg
$210.0 2023-09-08
Life Chemicals
F6489-0659-2mg
2-ethoxy-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}ethan-1-one
2034435-22-6
2mg
$88.5 2023-09-08
Life Chemicals
F6489-0659-4mg
2-ethoxy-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}ethan-1-one
2034435-22-6
4mg
$99.0 2023-09-08
Life Chemicals
F6489-0659-5μmol
2-ethoxy-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}ethan-1-one
2034435-22-6
5μmol
$94.5 2023-09-08
Life Chemicals
F6489-0659-20mg
2-ethoxy-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}ethan-1-one
2034435-22-6
20mg
$148.5 2023-09-08
Life Chemicals
F6489-0659-2μmol
2-ethoxy-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}ethan-1-one
2034435-22-6
2μmol
$85.5 2023-09-08

2-ethoxy-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}ethan-1-one 関連文献

2-ethoxy-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}ethan-1-oneに関する追加情報

Compound 2034435-22-6: 2-Ethoxy-1-{3-[(6-Methylpyridazin-3-Yl)Oxy]Pyrrolidin-1-Yl}Ethan-1-One

The compound with CAS number 2034435-22-6, known as 2-Ethoxy-1-{3-[(6-Methylpyridazin-3-Yl)Oxy]Pyrrolidin-1-Yl}Ethan-1-One, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a pyrrolidine ring, a pyridazine moiety, and an ethoxy group. The integration of these functional groups makes it a promising candidate for various applications, particularly in drug discovery and development.

Recent studies have highlighted the potential of 6-Methylpyridazine derivatives in modulating key biological pathways. The pyridazine ring, a six-membered aromatic structure with two adjacent nitrogen atoms, is known for its ability to interact with various biological targets, including enzymes and receptors. The methyl substitution at position 6 of the pyridazine ring further enhances the compound's stability and bioavailability, making it a valuable component in the design of novel therapeutic agents.

The pyrrolidine ring in this compound plays a crucial role in its pharmacokinetic properties. Pyrrolidine derivatives are often employed in drug design due to their ability to improve solubility and permeability. In this case, the pyrrolidine ring is substituted with an ether linkage (-O-) that connects it to the pyridazine moiety. This structural arrangement not only enhances the molecule's rigidity but also facilitates interactions with target proteins.

The ethoxy group attached to the ethanone backbone further contributes to the compound's versatility. Ethoxy groups are commonly used in organic synthesis to improve lipophilicity and reduce toxicity. In this compound, the ethoxy group enhances the molecule's ability to cross cellular membranes, making it more effective in delivering therapeutic payloads to target sites.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of 2-Ethoxy-1-{3-[(6-Methylpyridazin-3-Yl)Oxy]Pyrrolidin-1-Yl}Ethan-1-One with various biological targets. Molecular docking studies have revealed that this compound exhibits strong binding affinity towards several kinases and proteases, which are implicated in various disease states such as cancer and inflammatory disorders.

In addition to its therapeutic potential, this compound has also been explored for its role in chemical synthesis as an intermediate. The presence of multiple functional groups makes it an ideal building block for constructing more complex molecules. Researchers have utilized this compound in the development of novel scaffolds for drug discovery, demonstrating its versatility in synthetic chemistry.

The synthesis of 2-Ethoxy-1-{3-[(6-Methylpyridazin-3-Yl)Oxy]Pyrrolidin-1-Yl}Ethan-1-One involves a multi-step process that combines principles from organic synthesis and catalysis. Key steps include the formation of the pyrrolidine ring through cyclization reactions and the subsequent introduction of substituents via nucleophilic aromatic substitution. The use of transition metal catalysts has significantly improved the efficiency and selectivity of these reactions.

From a safety standpoint, preliminary toxicological studies indicate that this compound exhibits low toxicity at therapeutic doses. However, further investigations are required to fully characterize its safety profile and potential long-term effects.

In conclusion, Compound 2034435-22

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